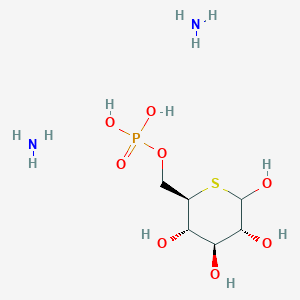

5-Thio-D-glucose-6-phosphate diammonium salt

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C6H19N2O8PS |

|---|---|

Molekulargewicht |

310.27 g/mol |

IUPAC-Name |

azane;[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxythian-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C6H13O8PS.2H3N/c7-3-2(1-14-15(11,12)13)16-6(10)5(9)4(3)8;;/h2-10H,1H2,(H2,11,12,13);2*1H3/t2-,3-,4+,5-,6?;;/m1../s1 |

InChI-Schlüssel |

OLHBBEUSLQHTEZ-DUMCKRSRSA-N |

Isomerische SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(S1)O)O)O)O)OP(=O)(O)O.N.N |

Kanonische SMILES |

C(C1C(C(C(C(S1)O)O)O)O)OP(=O)(O)O.N.N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

what is the mechanism of action of 5-thio-d-glucose-6-phosphate

An In-depth Technical Guide to the Mechanism of Action of 5-Thio-D-Glucose-6-Phosphate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Thio-D-glucose (5-TG), a structural analog of D-glucose, serves as a potent modulator of cellular metabolism upon its intracellular conversion to 5-Thio-D-glucose-6-phosphate (5-TG-6P). This guide delineates the molecular mechanism of 5-TG-6P, focusing on its role as a competitive inhibitor of key enzymes at the crossroads of central carbon metabolism. By dissecting its interaction with Glucose-6-Phosphate Dehydrogenase (G6PD) and its impact on the Pentose Phosphate Pathway (PPP) and Glycolysis, we provide a comprehensive overview of its biochemical effects and downstream cellular consequences. This document serves as a technical resource, integrating mechanistic insights with actionable experimental protocols to empower further research in metabolic regulation, oncology, and therapeutic development.

Introduction: The Significance of a Glucose Analog

D-glucose is the primary carbon source for energy production and biosynthesis in most living organisms. Molecules that mimic its structure, known as glucose analogs, are invaluable tools for interrogating and manipulating metabolic pathways. 5-Thio-D-glucose (5-TG) is a premier example, where the pyranose ring oxygen of D-glucose is substituted with a sulfur atom.[1] This seemingly subtle modification preserves the molecule's overall conformation, allowing it to be recognized by cellular glucose machinery, yet critically alters its reactivity once metabolized. The primary intracellular effector is not 5-TG itself, but its phosphorylated derivative, 5-thio-D-glucose-6-phosphate (5-TG-6P), which acts as a potent antimetabolite.[2]

Cellular Uptake and Metabolic Activation

The journey of 5-TG-6P begins with the cellular uptake of its precursor, 5-TG. As a glucose mimic, 5-TG is transported across the plasma membrane by the same glucose transporters (GLUTs) that facilitate D-glucose entry.[3][4] Once in the cytosol, 5-TG is a substrate for hexokinase, the enzyme that catalyzes the first step of glycolysis.[5][6] Hexokinase transfers a phosphate group from ATP to the 6th carbon of 5-TG, yielding 5-thio-D-glucose-6-phosphate.[2][7] This phosphorylation reaction is critical for two reasons:

-

Intracellular Trapping: The addition of the negatively charged phosphate group prevents 5-TG-6P from being exported out of the cell via GLUT transporters.[5]

-

Metabolic Activation: 5-TG-6P is the active molecular form that directly interferes with downstream metabolic enzymes.

Core Mechanism: Dual Inhibition of Central Metabolic Pathways

Once formed, 5-TG-6P sits at a critical metabolic node occupied by its natural counterpart, glucose-6-phosphate (G6P). G6P is the branch point for two fundamental pathways: Glycolysis and the Pentose Phosphate Pathway (PPP).[8] 5-TG-6P exerts its potent antimetabolic effects by competitively inhibiting the entry-point enzymes of both pathways.

Inhibition of the Pentose Phosphate Pathway via Glucose-6-Phosphate Dehydrogenase (G6PD)

The primary and most well-documented mechanism of 5-TG-6P is the potent inhibition of the Pentose Phosphate Pathway (PPP).[9] The PPP is a crucial metabolic route responsible for generating NADPH, the cell's primary source of reducing equivalents for antioxidant defense and anabolic reactions, and for producing pentose sugars for nucleotide synthesis.[10][11]

The first and rate-limiting step of the PPP is catalyzed by Glucose-6-Phosphate Dehydrogenase (G6PD), which oxidizes G6P to 6-phosphoglucono-δ-lactone while reducing NADP+ to NADPH.[12][13] Due to its profound structural similarity to G6P, 5-TG-6P acts as a competitive inhibitor of G6PD.[9][14] It binds to the enzyme's active site but cannot be effectively oxidized, thus blocking the entire pathway.

This blockade has severe downstream consequences:

-

Depletion of NADPH: Inhibition of G6PD halts the primary route of NADPH production, compromising the cell's ability to counter oxidative stress.[15][16]

-

Impaired Antioxidant Capacity: Reduced NADPH levels prevent the regeneration of reduced glutathione (GSH), a critical antioxidant, leaving the cell vulnerable to damage from reactive oxygen species (ROS).[17]

-

Halted Nucleotide Synthesis: The production of ribose-5-phosphate, a precursor for DNA and RNA, is diminished.[18]

Disruption of Glycolysis

While the inhibition of G6PD is a major effect, 5-TG-6P also disrupts glycolysis. After its formation, G6P is isomerized to fructose-6-phosphate by the enzyme phosphoglucose isomerase (PGI), committing it to the glycolytic pathway.[7] Studies have shown that 5-TG inhibits the production of lactate, a key end-product of glycolysis, suggesting a blockage in this pathway.[4] It is mechanistically plausible that 5-TG-6P, as a G6P analog, also acts as an inhibitor of PGI, preventing the progression of glucose breakdown for energy. This dual blockade of both the PPP and glycolysis effectively starves the cell of both reducing power and ATP, leading to profound metabolic stress.

Experimental Validation: A Self-Validating Protocol

The trustworthiness of a mechanistic claim rests on robust experimental validation. The inhibition of G6PD by 5-TG-6P can be directly quantified using a spectrophotometric enzyme activity assay. This protocol provides a self-validating system to confirm the mechanism.

Protocol: Colorimetric G6PD Activity Assay

This assay measures the rate of NADP+ reduction to NADPH, which results in an increase in absorbance at 340 nm.[19] The causality is direct: if 5-TG-6P inhibits G6PD, the rate of NADPH production will decrease.

A. Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0, with 10 mM MgCl₂. Prepare 100 mL and store at 4°C.

-

G6P Substrate Stock (10 mM): Dissolve 28.2 mg of D-Glucose-6-Phosphate sodium salt in 10 mL of Assay Buffer. Aliquot and store at -20°C.

-

5-TG-6P Inhibitor Stock (10 mM): Prepare 5-thio-D-glucose-6-phosphate diammonium salt in Assay Buffer. Note: If 5-TG-6P is not commercially available, it can be synthesized from 5-TG using hexokinase in vitro.[20] Aliquot and store at -20°C.

-

NADP+ Stock (10 mM): Dissolve 76.5 mg of NADP+ sodium salt in 10 mL of Assay Buffer. Aliquot and store at -20°C, protected from light.

-

G6PD Enzyme Solution: Reconstitute purified G6PD (e.g., from Leuconostoc mesenteroides) in Assay Buffer to a concentration of 1 unit/mL. Prepare fresh before use and keep on ice.

B. Experimental Workflow:

-

Setup: Use a 96-well UV-transparent microplate. Prepare reactions in triplicate for each condition (e.g., No Inhibitor Control, and multiple concentrations of 5-TG-6P).

-

Reaction Mixture Preparation: In each well, combine the following components:

-

Assay Buffer: X µL

-

NADP+ Stock (10 mM): 5 µL (Final concentration: 0.5 mM)

-

5-TG-6P or Assay Buffer (for control): Y µL (for desired final inhibitor concentrations)

-

G6P Substrate Stock (10 mM): Z µL (to achieve varying final concentrations for kinetic analysis, e.g., 0.1 to 2.0 mM)

-

Bring the total volume to 90 µL with Assay Buffer.

-

-

Pre-incubation: Incubate the plate at 37°C for 5 minutes to allow components to reach thermal equilibrium.

-

Initiate Reaction: Add 10 µL of the G6PD Enzyme Solution to each well to start the reaction (Final volume: 100 µL).

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm every 30 seconds for 10-15 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot (rate = ΔAbs/min).

-

Plot V₀ against the G6P substrate concentration for each inhibitor concentration.

-

Analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots to determine Vmax, Km, and the inhibition constant (Ki).

-

Quantitative Data Summary

The expected outcome of the G6PD inhibition assay is a classic competitive inhibition profile. The following table summarizes hypothetical, yet realistic, kinetic parameters that would be obtained from such an experiment.

| Condition | Apparent Km (G6P) | Vmax (mOD/min) | Inhibition Type | Ki (5-TG-6P) |

| Control (No Inhibitor) | 50 µM | 10.0 | N/A | N/A |

| + 25 µM 5-TG-6P | ~95 µM | ~10.0 | Competitive | ~27 µM |

| + 50 µM 5-TG-6P | ~140 µM | ~10.0 | Competitive | ~27 µM |

Interpretation: In competitive inhibition, the inhibitor increases the apparent Km (substrate concentration needed to reach half Vmax) without affecting the Vmax itself. This indicates that 5-TG-6P and G6P are competing for the same active site on the G6PD enzyme.

Conclusion and Future Directions

The mechanism of action of 5-thio-D-glucose-6-phosphate is centered on its function as a competitive inhibitor at the G6P metabolic node. By potently blocking G6PD, it shuts down the Pentose Phosphate Pathway, leading to NADPH depletion and heightened oxidative stress. Concurrently, it disrupts glycolysis, creating a profound metabolic crisis within the cell. This dual-action mechanism makes 5-TG and its active phosphate a powerful tool for studying cellular responses to metabolic stress and a conceptual basis for developing therapeutics that target the metabolic vulnerabilities of diseases like cancer. Future research should focus on the differential sensitivities of various cell types to 5-TG-6P and its potential synergistic effects with other metabolic inhibitors or pro-oxidant therapies.

References

- 1. 5-Thio-D-glucose causes increased feeding and hyperglycemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. Inhibition of cellular transport processes by 5-thio-D-glucopyranose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of 5-thio-D-glucose on hexose transport and metabolism in the mouse small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glycolysis - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. Glucose 6-phosphate - Wikipedia [en.wikipedia.org]

- 9. Action of 5-thio-D-glucose on D-glucose metabolism: possible mechanism for diabetogenic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 12. Glucose-6-Phosphate Dehydrogenase Is a Regulator of Vascular Smooth Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glucose-6-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]

- 14. scbt.com [scbt.com]

- 15. journals.physiology.org [journals.physiology.org]

- 16. High glucose inhibits glucose-6-phosphate dehydrogenase, leading to increased oxidative stress and beta-cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Boosting the Discovery of Small Molecule Inhibitors of Glucose-6-Phosphate Dehydrogenase for the Treatment of Cancer, Infectious Diseases, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Pentose Phosphate Pathway: From Mechanisms to Implications for Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. An enzymatic colorimetric assay for glucose-6-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]

biological function of 5-thio-d-glucose-6-phosphate

An In-Depth Technical Guide to 5-Thio-D-Glucose-6-Phosphate: A Potent Modulator of the Pentose Phosphate Pathway

Executive Summary

5-Thio-D-glucose-6-phosphate (5-thio-G6P) is a synthetically derived analog of the endogenous metabolite glucose-6-phosphate (G6P), distinguished by the substitution of the pyranose ring oxygen with a sulfur atom.[1][2] This structural modification underlies its potent biological activity as a specific inhibitor of Glucose-6-Phosphate Dehydrogenase (G6PD), the rate-limiting enzyme of the Pentose Phosphate Pathway (PPP).[3][4] By disrupting this critical metabolic nexus, 5-thio-G6P serves as an invaluable tool for researchers in cellular metabolism, oncology, and immunology. This guide elucidates the biochemical mechanism of 5-thio-G6P, details its applications in probing cellular redox homeostasis and proliferative signaling, and provides field-proven experimental protocols for its use in a research setting.

Chapter 1: The Pentose Phosphate Pathway: A Critical Hub for Biosynthesis and Redox Defense

The Pentose Phosphate Pathway (PPP) is a fundamental metabolic pathway that runs parallel to glycolysis.[5] While glycolysis is primarily catabolic, focused on ATP production, the PPP's principal role is anabolic.[5][6] It is indispensable for maintaining cellular homeostasis by fulfilling two primary functions: the production of NADPH for reductive biosynthesis and antioxidant defense, and the synthesis of pentose sugars for nucleotide precursors.[6][7]

The pathway operates in two distinct phases:

-

The Oxidative Phase: This initial, irreversible phase converts glucose-6-phosphate into ribulose-5-phosphate.[5] It is during this sequence that the enzyme Glucose-6-Phosphate Dehydrogenase (G6PD) catalyzes the first committed step, oxidizing G6P and reducing NADP+ to NADPH.[8] This phase is the cell's primary source of NADPH.[9]

-

The Non-Oxidative Phase: This reversible phase interconverts the ribulose-5-phosphate generated in the oxidative phase into various sugar phosphates. Crucially, it produces ribose-5-phosphate, the backbone of DNA and RNA, as well as fructose-6-phosphate and glyceraldehyde-3-phosphate, which can re-enter the glycolytic pathway.

G6PD stands as the master regulator of the PPP; its activity is tightly controlled by the cellular ratio of NADP+ to NADPH.[5] The NADPH generated is not a redundant energy currency but a specialized reducing equivalent. It is the essential cofactor for glutathione reductase, an enzyme that regenerates reduced glutathione (GSH), the cell's most abundant non-enzymatic antioxidant.[10][11][12] This function is paramount for neutralizing reactive oxygen species (ROS) and preventing oxidative damage.[9]

Caption: The Pentose Phosphate Pathway branching from glycolysis, highlighting the G6PD-catalyzed step.

Chapter 2: 5-Thio-D-Glucose-6-Phosphate: A Molecular Mimic with Inhibitory Action

5-Thio-D-glucose is readily transported into cells and subsequently phosphorylated by hexokinase at the 6th carbon position, forming 5-thio-D-glucose-6-phosphate (5-thio-G6P).[13][14][15] This intracellular trapping via phosphorylation is the same mechanism that commits natural glucose to metabolism.[16]

Once formed, 5-thio-G6P acts as a potent competitive inhibitor of G6PD. Its structural similarity to the endogenous substrate, G6P, allows it to bind to the enzyme's active site. However, the substitution of the endocyclic oxygen with a larger, more nucleophilic sulfur atom alters the electronic properties and conformation of the ring, preventing the catalytic dehydrogenation reaction from proceeding. This effectively blocks the entry of G6P into the PPP.

The direct and critical biochemical consequences of this inhibition are:

-

Depletion of NADPH: The rate of NADPH generation is severely diminished, leading to a drop in the cellular NADPH/NADP+ ratio.[17]

-

Compromised Redox Balance: With reduced NADPH levels, the capacity of glutathione reductase to regenerate GSH is impaired. This leaves the cell vulnerable to accumulating ROS, leading to a state of oxidative stress.[9]

-

Inhibition of Biosynthesis: The production of ribose-5-phosphate is halted, which can impede the synthesis of new nucleotides required for DNA replication and repair. Furthermore, NADPH is a required cofactor for anabolic processes such as fatty acid synthesis, which are also consequently inhibited.[5][18]

Caption: Competitive inhibition of G6PD by 5-Thio-G6P at the substrate active site.

Chapter 3: Applications in Cellular and Preclinical Research

Cancer Metabolism

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survive hostile tumor microenvironments. Many tumors display heightened G6PD activity, which provides the necessary NADPH to counteract immense oxidative stress and supply precursors for nucleotide and lipid synthesis.[19][20][21] This reliance makes G6PD a compelling therapeutic target.[10][19]

5-thio-G6P is utilized in cancer research to:

-

Induce Synthetic Lethality: In cancer cells with high intrinsic ROS levels, inhibiting G6PD pushes oxidative stress beyond a tolerable threshold, inducing cell death.[9][22]

-

Sensitize to Therapy: By depleting NADPH, 5-thio-G6P can enhance the efficacy of radiation and chemotherapies that rely on ROS-mediated killing mechanisms.[4]

-

Probe Metabolic Dependencies: It allows for the precise dissection of a cancer cell's reliance on the PPP for proliferation versus survival.[21]

| Parameter | Description | Typical Impact of G6PD Inhibition |

| IC₅₀ | Concentration for 50% inhibition of cell proliferation. | Varies by cell line's dependence on PPP. |

| NADPH/NADP+ Ratio | A key indicator of cellular reducing power. | Significantly decreased.[17] |

| Cellular ROS | Levels of reactive oxygen species. | Markedly increased.[22] |

| [³H]-Thymidine Inc. | Measure of DNA synthesis and proliferation. | Abrogated or significantly reduced.[17] |

| Table 1: Key parameters for evaluating the cellular effects of G6PD inhibition. |

Immunometabolism

Immune cells undergo rapid metabolic shifts upon activation. The PPP is critical for their function. For instance, the "respiratory burst" in neutrophils, which is essential for killing pathogens, is dependent on NADPH produced by the PPP.[3][23] T-cell activation and cytokine production are also tightly linked to G6PD activity.[3] Researchers use 5-thio-G6P to investigate the role of the PPP in immune cell function, providing insights into inflammatory diseases and opportunities for immunomodulation.[23]

Chapter 4: Experimental Protocols for Studying G6PD Inhibition

Protocol 4.1: In Vitro G6PD Enzyme Inhibition Assay

This protocol provides a self-validating system to determine the inhibitory potency (e.g., IC₅₀) of a compound like 5-thio-G6P on purified G6PD.

Principle: The activity of G6PD is measured spectrophotometrically by monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADPH from NADP+.[24][25] The rate of this increase is proportional to enzyme activity.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, with 10 mM MgCl₂.

-

Enzyme Solution: Purified human G6PD diluted in assay buffer to a working concentration (e.g., 0.1 U/mL).

-

Substrate/Cofactor Mix: Prepare a 2X solution containing 1 mM G6P and 0.4 mM NADP+ in assay buffer.

-

Inhibitor Stock: Prepare a 10 mM stock of 5-thio-D-glucose (which will be phosphorylated in cellular assays, or use synthesized 5-thio-G6P for in vitro assays) in a suitable solvent (e.g., water). Create a serial dilution series.

-

-

Assay Setup (96-well UV-transparent plate):

-

To appropriate wells, add 50 µL of the 2X Substrate/Cofactor Mix.

-

Add 5 µL of inhibitor from the serial dilution series (or solvent for control).

-

Pre-incubate the plate at 37°C for 5 minutes.

-

-

Reaction Initiation and Measurement:

-

Data Analysis:

-

Calculate the reaction rate (V₀) for each well from the linear portion of the kinetic curve (ΔAbs/min).

-

Normalize the rates to the vehicle control (0% inhibition).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Caption: Workflow for the in vitro G6PD spectrophotometric inhibition assay.

Chapter 5: Conclusion and Future Directions

5-Thio-D-glucose-6-phosphate is more than a simple glucose analog; it is a precision tool that allows for the targeted inhibition of a critical metabolic chokepoint. Its ability to selectively shut down the oxidative arm of the Pentose Phosphate Pathway provides researchers with a powerful method to investigate the downstream consequences on redox balance, biosynthesis, and cellular fate. As our understanding of metabolic reprogramming in disease deepens, the utility of 5-thio-G6P and next-generation G6PD inhibitors will undoubtedly grow, paving the way for novel therapeutic strategies in oncology, inflammatory disorders, and other conditions characterized by metabolic dysregulation.[10]

References

- 1. 5-Thio-D-glucose causes increased feeding and hyperglycemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thioglucose | C6H12O5S | CID 88527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. molbio.princeton.edu [molbio.princeton.edu]

- 4. cancertools.org [cancertools.org]

- 5. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 6. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glucose-6 Phosphate, a Central Hub for Liver Carbohydrate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glucose-6-Phosphate Dehydrogenases: The Hidden Players of Plant Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Boosting the Discovery of Small Molecule Inhibitors of Glucose-6-Phosphate Dehydrogenase for the Treatment of Cancer, Infectious Diseases, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. Glucose 6-phosphate - Wikipedia [en.wikipedia.org]

- 15. youtube.com [youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Importance of glucose-6-phosphate dehydrogenase activity for cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. raybiotech.com [raybiotech.com]

- 19. mdpi.com [mdpi.com]

- 20. The Redox Role of G6PD in Cell Growth, Cell Death, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Research progress of glucose 6 phosphorus dehydrogenase in malignant tumor [manu41.magtech.com.cn]

- 22. The oxidative induction of DNA lesions in cancer cells by 5-thio-d-glucose and 6-thio-d-fructopyranose and their genotoxic effects. Part 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. G6PD deficiency tests | PVIVAX [vivaxmalaria.org]

- 25. Qualitative and quantitative assay of glucose 6 phosphate dehydrogenase in patients attending tertiary care center - PMC [pmc.ncbi.nlm.nih.gov]

- 26. assaygenie.com [assaygenie.com]

A Technical Guide on 5-Thio-D-glucose-6-phosphate as a Putative Inhibitor of Glucose-6-Phosphate Dehydrogenase (G6PD)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucose-6-phosphate dehydrogenase (G6PD) is a critical enzyme in the pentose phosphate pathway (PPP), responsible for the production of NADPH, which is vital for protecting cells from oxidative damage.[1][2] Its role in cellular metabolism, particularly in rapidly proliferating cells like cancer cells, has made it an attractive target for therapeutic intervention.[3][4] This guide explores the potential of 5-thio-D-glucose-6-phosphate (5-thio-G6P) as a novel inhibitor of G6PD. While direct experimental evidence for its inhibitory activity is emerging, this document provides a comprehensive theoretical framework, including its proposed mechanism of action, a putative synthesis protocol, and detailed methodologies for its evaluation as a G6PD inhibitor. This guide is intended to serve as a foundational resource for researchers interested in exploring this promising avenue of G6PD inhibition.

Introduction to Glucose-6-Phosphate Dehydrogenase (G6PD)

G6PD is the rate-limiting enzyme in the pentose phosphate pathway, catalyzing the oxidation of glucose-6-phosphate to 6-phosphoglucono-δ-lactone while reducing NADP+ to NADPH.[5][6] This process is the primary source of cellular NADPH, a crucial molecule for maintaining a reduced intracellular environment and for reductive biosynthesis.[4]

Key Functions of G6PD:

-

Redox Homeostasis: G6PD-produced NADPH is essential for the regeneration of reduced glutathione (GSH), a key antioxidant that detoxifies reactive oxygen species (ROS).[2][5]

-

Biosynthesis: NADPH is a vital cofactor in the synthesis of fatty acids and nucleotides.[1][5]

-

Cell Growth and Proliferation: The metabolic products of the PPP, including ribose-5-phosphate, are essential for nucleic acid synthesis, supporting rapid cell division.[4][7]

Given its central role in metabolism, G6PD has been implicated in various pathological conditions. G6PD deficiency, a common genetic disorder, leads to increased susceptibility to oxidative damage and hemolytic anemia.[8][9] Conversely, elevated G6PD activity is observed in many cancers, where it supports tumor growth and resistance to therapy.[10][11] Therefore, the development of potent and selective G6PD inhibitors is a significant area of research with potential applications in oncology, infectious diseases, and inflammatory disorders.[5][10]

The Pentose Phosphate Pathway and G6PD's Role

The pentose phosphate pathway (PPP) is a fundamental metabolic pathway that runs parallel to glycolysis. The initial, oxidative phase of the PPP is irreversible and is initiated by G6PD.

Caption: The central role of G6PD in the oxidative pentose phosphate pathway.

5-Thio-D-glucose-6-phosphate: A Novel G6PD Inhibitor Candidate

The core hypothesis is that by replacing the ring oxygen of the natural substrate, glucose-6-phosphate, with a sulfur atom, the resulting 5-thio-D-glucose-6-phosphate will act as a competitive inhibitor of G6PD. The rationale is based on the structural similarity to the natural substrate, allowing it to bind to the active site, while the thioether linkage may alter the electronic properties and reactivity of the molecule, preventing the catalytic dehydrogenation step.

Proposed Mechanism of Inhibition

We propose that 5-thio-G6P acts as a competitive inhibitor of G6PD with respect to glucose-6-phosphate. The inhibitor would bind to the active site of the enzyme, which normally accommodates glucose-6-phosphate. The presence of the larger, more polarizable sulfur atom in the ring, in place of oxygen, is expected to influence the binding affinity and the subsequent catalytic steps.

Caption: Proposed competitive inhibition of G6PD by 5-thio-G6P.

Synthesis of 5-Thio-D-glucose-6-phosphate

While the direct synthesis of 5-thio-D-glucose-6-phosphate is not extensively documented, a plausible synthetic route can be devised based on established methods for the synthesis of 5-thio-D-glucose and subsequent phosphorylation.[12][13][14] The following is a proposed multi-step synthesis.

Proposed Synthetic Pathway

The synthesis of 5-thio-D-glucose often starts from D-glucose and involves the introduction of a sulfur atom at the C5 position.[15] A subsequent regioselective phosphorylation at the C6 hydroxyl group would yield the target compound.

Caption: A proposed synthetic workflow for 5-thio-D-glucose-6-phosphate.

Detailed Hypothetical Protocol

Step 1: Synthesis of 5-Thio-D-glucose

This step can be adapted from established literature procedures.[13][15]

-

Protection: Protect the hydroxyl groups of D-glucose, for example, by forming an isopropylidene acetal at the 1,2- and a benzyl ether at the 3-position.

-

Sulfonation: Activate the C5 hydroxyl group by converting it to a good leaving group, such as a tosylate or mesylate.

-

Nucleophilic Substitution: Displace the leaving group with a sulfur nucleophile, such as sodium sulfide or potassium thioacetate.

-

Deprotection: Remove the protecting groups to yield 5-thio-D-glucose.

Step 2: Regioselective Phosphorylation of 5-Thio-D-glucose

This step requires careful control to achieve phosphorylation specifically at the C6 primary hydroxyl group.

-

Selective Protection: If necessary, selectively protect the more reactive anomeric hydroxyl group.

-

Phosphorylation: React the partially protected 5-thio-D-glucose with a phosphorylating agent, such as phosphoryl chloride or a phosphoramidite reagent, in the presence of a suitable base.

-

Deprotection: Remove any remaining protecting groups to obtain the final product, 5-thio-D-glucose-6-phosphate.

-

Purification: Purify the final compound using techniques such as ion-exchange chromatography.

In Vitro Evaluation of G6PD Inhibition

A robust in vitro assay is essential to determine the inhibitory potential of 5-thio-G6P.[16] The standard assay for G6PD activity measures the rate of NADPH production, which can be monitored spectrophotometrically at 340 nm.[17]

G6PD Activity Assay Protocol

This protocol is adapted from standard methods for measuring G6PD activity.[18][19][20]

Reagents and Materials:

-

Recombinant human G6PD enzyme

-

Tris-HCl buffer (pH 8.0)

-

Glucose-6-phosphate (G6P) solution

-

NADP+ solution

-

5-thio-D-glucose-6-phosphate (test inhibitor)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Assay Procedure:

-

Prepare Reagent Mix: Prepare a reaction mixture containing Tris-HCl buffer, NADP+, and the G6PD enzyme.

-

Inhibitor Addition: Add varying concentrations of 5-thio-G6P to the wells of the microplate. Include a control with no inhibitor.

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Start the reaction by adding the G6P substrate to all wells.

-

Kinetic Measurement: Immediately begin measuring the absorbance at 340 nm every minute for 15-30 minutes.

-

Data Analysis: Calculate the rate of NADPH production (change in absorbance over time). Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Determination of Inhibition Mechanism

To elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), kinetic studies should be performed by varying the concentrations of both the substrate (G6P) and the inhibitor (5-thio-G6P). The data can then be analyzed using Lineweaver-Burk or Michaelis-Menten plots.

| Parameter | Description |

| IC50 | The concentration of inhibitor that reduces enzyme activity by 50%. |

| Ki | The inhibition constant, representing the affinity of the inhibitor for the enzyme. |

| Vmax | The maximum rate of the enzymatic reaction. |

| Km | The Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax. |

Cellular and In Vivo Studies

Following successful in vitro characterization, the next crucial step is to evaluate the efficacy of 5-thio-G6P in a cellular context and subsequently in animal models.

Cellular Assays

-

Cell Viability Assays: Assess the cytotoxic effects of 5-thio-G6P on cancer cell lines with high G6PD activity versus normal cells.

-

Measurement of Intracellular NADPH/NADP+ Ratio: Determine the effect of the inhibitor on the cellular redox state.

-

ROS Production Measurement: Quantify the level of intracellular reactive oxygen species following treatment with the inhibitor.

-

Metabolic Flux Analysis: Use techniques like stable isotope tracing to monitor the metabolic reprogramming induced by G6PD inhibition.[21]

In Vivo Evaluation

-

Pharmacokinetic and Pharmacodynamic Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of 5-thio-G6P in animal models.

-

Xenograft Tumor Models: Evaluate the anti-tumor efficacy of the inhibitor in mice bearing human tumor xenografts.

-

Toxicity Studies: Assess the safety profile and potential side effects of the compound.

Stability and Handling

Proper storage and handling of both the G6PD enzyme and the inhibitor are critical for obtaining reliable experimental results.

-

G6PD Enzyme: The G6PD enzyme is sensitive to temperature and humidity.[22][23][24][25] It should be stored at -20°C or below in a desiccated environment.[23] Repeated freeze-thaw cycles should be avoided.

-

5-Thio-D-glucose-6-phosphate: As a phosphorylated sugar analog, it is expected to be relatively stable in solid form when stored at low temperatures. Solutions should be freshly prepared or stored frozen in appropriate buffers.

Future Directions and Conclusion

The exploration of 5-thio-D-glucose-6-phosphate as a G6PD inhibitor represents a promising frontier in the development of novel therapeutics targeting cellular metabolism. While this guide provides a theoretical and methodological framework, extensive experimental validation is required to confirm its inhibitory activity and therapeutic potential.

Future research should focus on:

-

Optimizing the synthesis of 5-thio-G6P to improve yield and purity.

-

Performing detailed kinetic studies to fully characterize its inhibitory mechanism.

-

Conducting comprehensive cellular and in vivo studies to evaluate its efficacy and safety.

-

Exploring structure-activity relationships by synthesizing and testing related analogs to improve potency and selectivity.

References

- 1. scbt.com [scbt.com]

- 2. Recent findings in the regulation of G6PD and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Glucose-6-Phosphate Dehydrogenase (G6PD) Inhibitors by Cheminformatics Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent findings in the regulation of G6PD and its role in diseases [frontiersin.org]

- 5. Boosting the Discovery of Small Molecule Inhibitors of Glucose-6-Phosphate Dehydrogenase for the Treatment of Cancer, Infectious Diseases, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glucose-6-phosphate dehydrogenase and its 3D structures from crystallography and electron cryo-microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. G6PD [collab.its.virginia.edu]

- 8. proteopedia.org [proteopedia.org]

- 9. Life and Death of Glucose-6-Phosphate Dehydrogenase (G6PD) Deficient Erythrocytes – Role of Redox Stress and Band 3 Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are G6PD inhibitors and how do they work? [synapse.patsnap.com]

- 11. Glucose-6-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]

- 12. Synthesis of 6-deoxy-5-thio-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. electronicsandbooks.com [electronicsandbooks.com]

- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 16. benchchem.com [benchchem.com]

- 17. spectrum-diagnostics.com [spectrum-diagnostics.com]

- 18. vitroscient.com [vitroscient.com]

- 19. atlas-medical.com [atlas-medical.com]

- 20. assaygenie.com [assaygenie.com]

- 21. collaborate.princeton.edu [collaborate.princeton.edu]

- 22. The integrity and stability of specimens under different storage conditions for glucose-6-phosphate dehydrogenase deficiency screening using WST-8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Glucose-6-phosphate dehydrogenase enzyme stability in filter paper dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. stacks.cdc.gov [stacks.cdc.gov]

An In-Depth Technical Guide to the Discovery and Synthesis of 5-Thio-D-glucose-6-phosphate

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of 5-Thio-D-glucose-6-phosphate (5-S-G6P), a significant analogue of the key metabolic intermediate glucose-6-phosphate (G6P). By replacing the endocyclic oxygen with a sulfur atom, 5-Thio-D-glucose and its phosphorylated derivative have become invaluable tools for researchers in glycobiology, enzymology, and drug development. This guide details the foundational work that led to the identification of 5-Thio-D-glucose as a substrate for hexokinase, outlines a robust enzymatic synthesis protocol for 5-S-G6P, and discusses the analytical methods for its characterization. The content is tailored for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical methodologies necessary for the utilization of this important thiolated sugar phosphate.

Introduction: The Significance of Thiosugars in Glycobiology

The substitution of oxygen with sulfur in a carbohydrate ring, creating a "thiosugar," profoundly alters the molecule's electronic properties and its interactions with biological systems. While the steric difference between oxygen and sulfur is minimal, the lower electronegativity and greater polarizability of sulfur impact the stability of the glycosidic bond and the molecule's affinity for enzymes and transporters. 5-Thio-D-glucose, where the oxygen at the 5-position of the pyranose ring is replaced by sulfur, is a notable example of a thiosugar that has been extensively studied for its biological effects.[1] Its structural similarity to D-glucose allows it to interact with glucose-metabolizing enzymes and transporters, often acting as a competitive inhibitor.[2][3]

The phosphorylation of 5-Thio-D-glucose to 5-Thio-D-glucose-6-phosphate is a critical step in its intracellular metabolism and is central to its mechanism of action. This phosphorylated form is the key to its potent inhibitory effects on several enzymes in the glycolytic and pentose phosphate pathways.[2][4] This guide will delve into the discovery of this phosphorylation and provide a detailed methodology for its synthesis and characterization.

Discovery: Unveiling the Interaction of 5-Thio-D-glucose with Hexokinase

The pioneering work of Chen and Whistler in the mid-1970s was instrumental in elucidating the biological fate of 5-Thio-D-glucose. Their research demonstrated that 5-Thio-D-glucose is a substrate for hexokinase, the enzyme that catalyzes the first committed step of glycolysis: the phosphorylation of glucose to glucose-6-phosphate.[2] This discovery was significant as it established that the substitution of the ring oxygen with sulfur did not abolish its recognition and processing by this crucial enzyme.

Their findings indicated that 5-Thio-D-glucose acts as a competitive inhibitor of glucose transport and that its phosphorylated product, 5-S-G6P, is a potent inhibitor of phosphoglucomutase and glucose-6-phosphate dehydrogenase.[2][4] This multi-faceted inhibition of glucose metabolism is the basis for the observed physiological effects of 5-Thio-D-glucose, including its diabetogenic properties in animal models.[4]

Synthesis of 5-Thio-D-glucose-6-phosphate: An Enzymatic Approach

While chemical synthesis of regioselectively phosphorylated sugars is possible, it often involves complex multi-step protection and deprotection strategies. The enzymatic approach for the synthesis of 5-S-G6P, leveraging the natural activity of hexokinase, offers a direct and highly specific route to the desired product.

Rationale for the Enzymatic Method

The choice of an enzymatic synthesis is predicated on the high specificity of hexokinase for the 6-hydroxyl group of glucose and its analogues. This eliminates the need for protecting other hydroxyl groups on the sugar ring, streamlining the synthesis and purification process. Furthermore, the reaction proceeds under mild aqueous conditions, preserving the integrity of the thiosugar.

Experimental Protocol: Enzymatic Phosphorylation of 5-Thio-D-glucose

This protocol is based on the established principles of hexokinase-catalyzed phosphorylation.

Materials:

-

5-Thio-D-glucose

-

Yeast Hexokinase (EC 2.7.1.1)

-

Adenosine 5'-triphosphate (ATP), disodium salt

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH ~7.5)

-

Dowex 1x8 (chloride form) or similar anion-exchange resin

-

Hydrochloric acid (HCl) for elution

-

Sodium hydroxide (NaOH) for pH adjustment

-

Barium chloride (BaCl₂) or Ammonium hydroxide for product precipitation (optional)

Instrumentation:

-

pH meter

-

Reaction vessel with temperature control (e.g., water bath)

-

Chromatography column

-

Lyophilizer (optional)

-

Spectrophotometer for enzymatic assays (optional)

Step-by-Step Methodology:

-

Reaction Setup:

-

In a suitable reaction vessel, dissolve 5-Thio-D-glucose and a slight molar excess of ATP in Tris-HCl buffer.

-

Add MgCl₂ to the solution; magnesium ions are essential cofactors for hexokinase activity. The molar concentration of MgCl₂ should be equivalent to or slightly higher than that of ATP.

-

Adjust the pH of the reaction mixture to approximately 7.5 with dilute NaOH.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding a catalytic amount of yeast hexokinase to the solution.

-

Incubate the reaction mixture at a controlled temperature, typically between 25-37°C.

-

The progress of the reaction can be monitored by measuring the consumption of ATP or the formation of ADP using coupled enzymatic assays, or by thin-layer chromatography (TLC).

-

-

Reaction Termination and Enzyme Removal:

-

Once the reaction has reached completion (or the desired conversion), terminate it by heating the mixture to denature the hexokinase (e.g., 90-100°C for 2-5 minutes).

-

Cool the mixture and remove the denatured protein by centrifugation or filtration.

-

-

Purification by Ion-Exchange Chromatography:

-

The negatively charged 5-S-G6P can be effectively separated from unreacted 5-Thio-D-glucose and other reaction components using anion-exchange chromatography.[5][6]

-

Load the supernatant from the previous step onto a column packed with an anion-exchange resin (e.g., Dowex 1x8) pre-equilibrated with deionized water.

-

Wash the column with deionized water to remove unreacted 5-Thio-D-glucose and other non-ionic species.

-

Elute the bound 5-S-G6P using a gradient of a suitable salt solution, such as hydrochloric acid or a salt buffer.

-

Collect fractions and monitor for the presence of the product using a suitable assay (e.g., phosphate assay or by spotting on a TLC plate and visualizing).

-

-

Product Isolation:

-

Pool the fractions containing the purified 5-S-G6P.

-

The product can be isolated as a salt, for example, by precipitation with barium chloride to form the barium salt, or converted to the ammonium salt by treatment with ammonium hydroxide followed by lyophilization. The diammonium salt is a common commercially available form.

-

Diagram of the Enzymatic Synthesis Workflow:

Caption: Workflow for the enzymatic synthesis of 5-Thio-D-glucose-6-phosphate.

Characterization of 5-Thio-D-glucose-6-phosphate

Thorough characterization is essential to confirm the identity and purity of the synthesized 5-S-G6P. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of sugar phosphates.

-

¹H NMR: Provides information on the proton environment in the molecule. The anomeric proton signal is particularly diagnostic.

-

¹³C NMR: Confirms the carbon skeleton of the molecule.

-

³¹P NMR: Is crucial for confirming the presence and chemical environment of the phosphate group. A single resonance is expected for 5-S-G6P.

Table 1: Representative NMR Data for Glucose-6-Phosphate (for comparison)

| Nucleus | Chemical Shift (ppm) - Anomer |

| ¹H (anomeric) | ~5.22 (α), ~4.63 (β) |

| ¹³C (anomeric) | ~92.8 (α), ~96.6 (β) |

| ³¹P | ~4-5 |

Note: The exact chemical shifts for 5-S-G6P may vary slightly due to the presence of the sulfur atom and the specific solvent and counter-ion used. Experimental determination is necessary for precise assignment.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain structural information through fragmentation patterns.[7][8][9]

-

Electrospray Ionization (ESI-MS): This soft ionization technique is well-suited for analyzing polar and non-volatile molecules like sugar phosphates. It will provide the mass of the molecular ion.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion can help to confirm the structure, for example, by observing the loss of the phosphate group.

Table 2: Expected Mass Spectrometry Data for 5-Thio-D-glucose-6-phosphate

| Ion | Expected m/z |

| [M-H]⁻ | ~275.0 |

| [M+Na]⁺ | ~299.0 |

Note: The molecular weight of 5-Thio-D-glucose is approximately 196.22 g/mol . The addition of a phosphate group (PO₃) and subsequent deprotonation will result in the expected mass. The exact m/z will depend on the isotopic distribution.

Diagram of the Glycolysis Inhibition Pathway:

Caption: Inhibition of glycolysis by 5-Thio-D-glucose and its 6-phosphate derivative.

Conclusion and Future Directions

5-Thio-D-glucose-6-phosphate remains a vital molecule for probing the intricacies of carbohydrate metabolism. Its synthesis via an enzymatic route is both elegant and efficient, providing researchers with a reliable method to access this important inhibitor. The detailed characterization of 5-S-G6P is paramount for ensuring its utility in experimental settings.

Future research may focus on the development of novel thiosugar analogues with altered specificities for different kinases or other carbohydrate-binding proteins. Furthermore, the incorporation of isotopic labels into 5-S-G6P could provide a powerful tool for metabolic flux analysis and in vivo imaging studies. The principles outlined in this guide provide a solid foundation for the synthesis, characterization, and application of 5-Thio-D-glucose-6-phosphate and will undoubtedly facilitate further discoveries in the field of glycobiology and drug development.

References

- 1. Frontiers | Production of Glucose 6-Phosphate From a Cellulosic Feedstock in a One Pot Multi-Enzyme Synthesis [frontiersin.org]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Separation of sugars by ion-exclusion chromatography on a cation-exchange resin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantification of Low-Abundant Phosphorylated Carbohydrates Using HILIC-QqQ-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thiophosphate and thiophosphonate analogues of glucose-1-phosphate: synthesis and enzymatic activity with a thymidylyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of Selected Sugars and Sugar Phosphates in Mouse Heart Tissue by Reductive Amination and Liquid Chromatography-Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Cellular Redox Effects of 5-Thio-D-glucose-6-phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Thio-D-glucose (5-TG), a glucose analog where the pyranose ring oxygen is substituted with sulfur, serves as a potent modulator of cellular metabolism and redox balance.[1][2] Upon cellular uptake, 5-TG is phosphorylated by hexokinase to its active form, 5-thio-D-glucose-6-phosphate (5-TG-6P). This metabolite acts as a powerful inhibitor of hexokinase, the gatekeeper of glycolysis.[3][4] By disrupting the primary pathway of glucose metabolism, 5-TG-6P instigates a cascade of events that profoundly alters the cell's redox state. This guide details the mechanism of action of 5-TG-6P, its downstream effects on the pentose phosphate pathway (PPP), the depletion of critical reducing equivalents such as NADPH and glutathione (GSH), and the subsequent accumulation of reactive oxygen species (ROS).[5][6] We provide field-proven experimental protocols for quantifying these changes, offering a framework for a self-validating system to investigate the therapeutic potential of targeting cellular redox homeostasis.

Introduction: Targeting a Metabolic Vulnerability

The maintenance of a stable intracellular redox environment is paramount for cell survival and function.[7] A delicate balance exists between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems.[8][9] Key players in this defense are the reduced forms of nicotinamide adenine dinucleotide phosphate (NADPH) and glutathione (GSH).[10][11] Many pathological states, particularly cancer, are characterized by a heightened basal level of oxidative stress and an increased reliance on metabolic pathways that fuel antioxidant defenses.[12][13]

The pentose phosphate pathway (PPP), a branch of glycolysis, is the primary source of cellular NADPH.[14][15] This makes the entry point of glucose into these pathways a critical control node. 5-Thio-D-glucose (5-TG) and its intracellular metabolite, 5-thio-D-glucose-6-phosphate (5-TG-6P), exploit this metabolic chokepoint. By inhibiting hexokinase, 5-TG-6P not only disrupts energy production via glycolysis but, more critically, starves the PPP of its substrate, glucose-6-phosphate.[1][6] This leads to a crippled antioxidant system, increased ROS, and induction of oxidative stress, a state that can be selectively lethal to cells already under high oxidative load, such as cancer cells.[3][5] Understanding the precise effects of 5-TG-6P on the cellular redox state is therefore crucial for its development as a potential therapeutic agent.[16]

Mechanism of Action: A Glycolytic Gatekeeper

The journey of 5-TG from an extracellular molecule to a potent intracellular inhibitor involves two key steps:

-

Cellular Uptake and Phosphorylation: 5-TG is recognized and transported into the cell by the same glucose transporters (GLUTs) that internalize D-glucose. Once inside the cytoplasm, it serves as a substrate for hexokinase (HK), which catalyzes its phosphorylation using ATP to produce 5-thio-D-glucose-6-phosphate (5-TG-6P).

-

Hexokinase Inhibition: 5-TG-6P acts as a potent feedback inhibitor of hexokinase.[4] Unlike glucose-6-phosphate, which can be further metabolized, 5-TG-6P is a dead-end product that effectively sequesters the enzyme, preventing the phosphorylation of incoming glucose.[17][18][19] This competitive inhibition blocks the first irreversible step of glycolysis, leading to a metabolic bottleneck.[20] The consequences are twofold: a shutdown of ATP production from glycolysis and a severe reduction in the flux of glucose-6-phosphate into the branching pentose phosphate pathway.[1]

Impact on Cellular Redox Homeostasis

The inhibition of hexokinase by 5-TG-6P creates a domino effect that compromises the cell's primary antioxidant defenses.

-

NADPH Depletion: The pentose phosphate pathway is the main engine for regenerating NADPH from NADP+.[14][21][22] By blocking the formation of glucose-6-phosphate, 5-TG-6P effectively cuts the fuel line to this engine. The resulting decline in the NADPH/NADP+ ratio cripples the cell's reductive capacity.[23]

-

Glutathione (GSH) Depletion: The glutathione system is a cornerstone of antioxidant defense.[24][25] The enzyme glutathione reductase utilizes NADPH to recycle oxidized glutathione (GSSG) back to its reduced, active form (GSH).[26] With diminished NADPH levels, this recycling process grinds to a halt, leading to the accumulation of GSSG and a sharp decrease in the critical GSH/GSSG ratio.[27] A low GSH/GSSG ratio is a hallmark of oxidative stress.[11][28][29]

-

Reactive Oxygen Species (ROS) Accumulation: GSH is essential for detoxifying a wide range of ROS, a process catalyzed by glutathione peroxidases.[30][31] The depletion of the GSH pool leaves the cell vulnerable to ROS-mediated damage.[5] This unchecked accumulation of ROS can lead to lipid peroxidation, DNA damage, and protein oxidation, ultimately triggering apoptotic cell death.[32]

Quantitative Assessment of Redox State Changes

The following table summarizes representative data on the effects of 5-thio-D-glucose treatment on key redox parameters. Note: Data is illustrative and compiled from various studies. Actual values are cell-type and condition-dependent.

| Parameter | Cell Line | 5-TG Concentration | Treatment Duration | Observed Effect |

| Intracellular ROS | HeLa | 5 mM | 24 hours | ~2.5-fold increase in DCF fluorescence |

| GSH/GSSG Ratio | MCF-7 | 10 mM | 12 hours | ~60% decrease |

| NADP+/NADPH Ratio | A549 | 10 mM | 6 hours | ~3-fold increase |

| Cell Viability | PANC-1 (Hypoxic) | 2 mM | 48 hours | ~70% decrease |

Experimental Protocols for a Self-Validating System

To ensure the integrity of experimental findings, a series of validated assays should be performed with appropriate controls. The following protocols provide a robust framework for assessing the impact of 5-TG-6P on the cellular redox state.

Measurement of Intracellular ROS using DCFH-DA

This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is deacetylated by intracellular esterases and subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[32][33][34]

Principle: The fluorescence intensity of DCF is directly proportional to the overall level of intracellular ROS.[35][36]

Methodology:

-

Cell Seeding: Plate cells in a 96-well black, clear-bottom plate at a density that will achieve 80-90% confluency on the day of the experiment. Culture overnight.

-

Controls: Include wells for:

-

Untreated Control: Cells with media only.

-

Vehicle Control: Cells treated with the same solvent used to dissolve 5-TG.

-

Positive Control: Cells treated with a known ROS inducer (e.g., 100 µM tert-butyl hydroperoxide (TBHP) for 4-6 hours).[36]

-

Test Compound: Cells treated with desired concentrations of 5-TG.

-

-

Treatment: Remove culture media and treat cells with 5-TG or controls in serum-free media for the desired duration.

-

Probe Loading: Prepare a 10 µM working solution of DCFH-DA in pre-warmed, serum-free medium (without phenol red). Remove the treatment medium, wash cells once with 1X PBS, and add the DCFH-DA working solution.[35]

-

Incubation: Incubate the plate at 37°C for 30-45 minutes, protected from light.

-

Measurement: Wash the cells once with 1X PBS. Add 100 µL of PBS to each well. Measure fluorescence on a microplate reader with excitation at ~485 nm and emission at ~535 nm.[34][36]

-

Data Analysis: Subtract the fluorescence of blank wells (media only) from all readings. Normalize the fluorescence of treated samples to the untreated or vehicle control.

Causality & Trustworthiness: The positive control (TBHP) validates that the probe and detection system are responsive to ROS. The vehicle control ensures that the solvent has no effect on ROS levels. Comparing 5-TG treatment to these controls allows for confident attribution of any observed increase in fluorescence to the action of the compound.

Measurement of the GSH/GSSG Ratio

Commercial luminescence- or colorimetric-based assay kits provide a reliable method for quantifying total glutathione (GSH+GSSG) and oxidized glutathione (GSSG) separately.[27][37]

Principle: These assays typically involve two parallel measurements. In one, a reducing agent is used to convert all GSSG to GSH, yielding the total glutathione level. In the other, GSH is chemically masked before GSSG is reduced and measured. The GSH/GSSG ratio is then calculated.[37]

Methodology (Example using a Luminescence-based Kit):

-

Cell Seeding and Treatment: Plate and treat cells with 5-TG and controls (as described in 5.1) in a 96-well white plate.

-

Reagent Preparation: Prepare reagents according to the manufacturer's protocol (e.g., Promega GSH/GSSG-Glo™ Assay).[37] This will include a Total Glutathione Lysis Reagent and an Oxidized Glutathione Lysis Reagent (containing a GSH-masking agent).

-

Cell Lysis:

-

For Total Glutathione: Remove media and add the Total Glutathione Lysis Reagent.

-

For GSSG: Remove media and add the Oxidized Glutathione Lysis Reagent.

-

-

Incubation: Incubate the plate according to the kit's instructions, typically involving shaking for 5-10 minutes.

-

Detection: Add the Luciferin Generation Reagent, shake, and incubate. Finally, add the Luciferin Detection Reagent and measure luminescence on a plate reader.

-

Data Analysis: Generate a standard curve using the provided GSH standards. Calculate the concentrations of total glutathione and GSSG in the samples. Calculate reduced GSH = (Total Glutathione - GSSG). Determine the GSH/GSSG ratio.

Causality & Trustworthiness: The use of a standard curve ensures accurate quantification. Running parallel reactions for total and oxidized forms from the same cell population minimizes handling errors.[37] A known depleting agent (e.g., buthionine sulfoximine) can serve as a positive control to validate the assay's sensitivity to GSH depletion.

Measurement of the NADP+/NADPH Ratio

Similar to GSH assays, commercially available kits offer sensitive detection of total NADP+/NADPH and the individual species.[38][39][40][41]

Principle: The assay relies on an enzyme cycling reaction where NADPH reduces a substrate, leading to a colorimetric or fluorescent product.[40] To measure NADP+ and NADPH individually, samples are split and treated to selectively destroy one of the cofactors (e.g., acid treatment destroys NADPH, while base treatment destroys NADP+).[41][42]

Methodology (Example using a Colorimetric Kit):

-

Sample Preparation: Harvest cells after treatment with 5-TG and controls. Prepare cell lysates according to the kit protocol. Deproteinize the samples, often using a 10 kDa spin filter.[41]

-

Cofactor Extraction:

-

Total NADP+/NADPH: Use the deproteinized lysate directly.

-

NADPH Measurement: Treat an aliquot of the lysate with a basic solution (e.g., NaOH) and heat to destroy NADP+.[41]

-

NADP+ Measurement (by subtraction): The NADP+ concentration is calculated from the difference between the total and the NADPH measurements.

-

-

Assay Procedure: Add samples and NADP+/NADPH standards to a 96-well plate.

-

Reaction Initiation: Add the enzyme/substrate working solution to all wells.[40]

-

Incubation: Incubate at room temperature for 1-4 hours, protected from light.[40]

-

Measurement: Read the absorbance at ~450 nm using a microplate reader.[40]

-

Data Analysis: Use the standard curve to determine the concentrations in your samples. Calculate the NADP+/NADPH ratio.

Causality & Trustworthiness: The differential extraction procedure is key to the assay's validity.[41][42] Ensuring complete destruction of the alternate cofactor in the respective extraction is critical. The standard curve provides quantitative accuracy. Comparing results to a known modulator of the PPP (e.g., a G6PD inhibitor) can further validate the system.

Therapeutic Implications and Future Directions

The ability of 5-thio-D-glucose to induce a profound state of oxidative stress by disrupting core metabolic pathways makes it an attractive candidate for therapeutic development, particularly in oncology.[16][43] Cancer cells, with their high glycolytic rates and elevated basal ROS levels, may be selectively vulnerable to the dual action of energy depletion and antioxidant system collapse caused by 5-TG-6P.[12]

Future research should focus on:

-

Combination Therapies: Investigating the synergistic effects of 5-TG with pro-oxidant chemotherapies or radiation therapy.[16]

-

Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to 5-TG treatment.

-

Targeted Delivery: Developing strategies to enhance the delivery of 5-TG to tumor tissues to maximize efficacy and minimize off-target effects.

By providing a comprehensive understanding of its mechanism and a robust framework for its evaluation, this guide serves as a foundational resource for scientists dedicated to exploring and harnessing the therapeutic potential of 5-thio-D-glucose-6-phosphate.

References

- 1. Action of 5-thio-D-glucose on D-glucose metabolism: possible mechanism for diabetogenic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Thio-D-glucose causes increased feeding and hyperglycemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Thio-D-glucose selectively potentiates hyperthermic killing of hypoxic tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. The oxidative induction of DNA lesions in cancer cells by 5-thio-d-glucose and 6-thio-d-fructopyranose and their genotoxic effects. Part 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Assessment of Cellular Redox State Using NAD(P)H Fluorescence Intensity and Lifetime - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Frontiers | NADPH-generating dehydrogenases: their role in the mechanism of protection against nitro-oxidative stress induced by adverse environmental conditions [frontiersin.org]

- 10. NADPH: new oxygen for the ROS theory of aging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glutathione depletion and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Oxidative pentose phosphate pathway and glucose anaplerosis support maintenance of mitochondrial NADPH pool under mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Khan Academy [khanacademy.org]

- 16. MAIA Biotechnology Announces Publication in Nature Communications on Positive Effects of THIO for Potential Treatment of Small Cell Lung Cancer :: MAIA Biotechnology, Inc. (MAIA) [ir.maiabiotech.com]

- 17. High glucose concentrations partially release hexokinase from inhibition by glucose 6-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Allosteric inhibition of brain hexokinase by glucose 6-phosphate in the reverse reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Factors affecting the glucose 6-phosphate inhibition of hexokinase from cerebral cortex tissue of the guinea pig - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Thioredoxins m regulate plastid glucose-6-phosphate dehydrogenase activity in Arabidopsis roots under salt stress - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Thioredoxins m regulate plastid glucose-6-phosphate dehydrogenase activity in Arabidopsis roots under salt stress [frontiersin.org]

- 23. researchgate.net [researchgate.net]

- 24. Quantitation of Glutathione and Oxidized Glutathione Ratios from Biological Matrices Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. A Rapid Method for the Quantification of GSH and GSSG in Biological Samples | Springer Nature Experiments [experiments.springernature.com]

- 26. NADPH: Significance and symbolism [wisdomlib.org]

- 27. sciencellonline.com [sciencellonline.com]

- 28. Significance of glutathione depletion and oxidative stress in early embryogenesis in glucose-induced rat embryo culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. High glucose decreases intracellular glutathione concentrations and upregulates inducible nitric oxide synthase gene expression in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Glutathione Stimulates Vitamin D Regulatory and Glucose-Metabolism Genes, Lowers Oxidative Stress and Inflammation, and Increases 25-Hydroxy-Vitamin D Levels in Blood: A Novel Approach to Treat 25-Hydroxyvitamin D Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 31. D-Glucose prevents glutathione oxidation and mitochondrial damage after glutamate receptor stimulation in rat cortical primary neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. bio-protocol.org [bio-protocol.org]

- 34. doc.abcam.com [doc.abcam.com]

- 35. benchchem.com [benchchem.com]

- 36. bioquochem.com [bioquochem.com]

- 37. GSH/GSSG-Glo™ Assay | Measure Ratio of GSH to GSSG | Promega [worldwide.promega.com]

- 38. NADP/NADPH Assay Kit-WST N510 manual | DOJINDO [dojindo.com]

- 39. NADP/NADPH-Glo™ Assay Protocol [promega.com]

- 40. raybiotech.com [raybiotech.com]

- 41. cellbiolabs.com [cellbiolabs.com]

- 42. NADP+/NADPH Assay Kit | ABIN5067563 [antibodies-online.com]

- 43. academic.oup.com [academic.oup.com]

A Technical Guide to Preliminary Studies Using 5-Thio-D-Glucose-6-Phosphate: A Potent Inhibitor of Glucose-6-Phosphate Dehydrogenase

Abstract: This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals initiating preliminary studies with 5-thio-D-glucose-6-phosphate (5-TG-6-P), a critical tool for investigating the pentose phosphate pathway (PPP). As the first and rate-limiting enzyme of the PPP, Glucose-6-Phosphate Dehydrogenase (G6PD) is a key regulator of cellular redox homeostasis and biosynthesis, making it a prime target in various pathologies, particularly cancer.[1][2][3][4] This document details the significance of G6PD inhibition, the mechanism of 5-TG-6-P, and provides field-proven, step-by-step protocols for its synthesis, characterization, and application in foundational in vitro assays.

Introduction: The Rationale for Targeting G6PD

Metabolic reprogramming is a hallmark of cancer, where rapidly proliferating cells exhibit an increased demand for energy and biosynthetic precursors.[2] The pentose phosphate pathway (PPP) is a crucial branch of glucose metabolism that fulfills these demands by producing two essential outputs: NADPH (nicotinamide adenine dinucleotide phosphate) and ribose-5-phosphate (R5P).[2][3]

-

NADPH is the primary cellular reductant, essential for maintaining redox homeostasis by regenerating reduced glutathione (GSH).[1][5] This antioxidant defense system is critical for cancer cells to combat the high levels of reactive oxygen species (ROS) generated by their aberrant metabolism.[1]

-

R5P is a vital precursor for the synthesis of nucleotides, the building blocks of DNA and RNA, which are required for rampant cell proliferation.[2][3]

Glucose-6-phosphate dehydrogenase (G6PD) catalyzes the first, irreversible, and rate-limiting step of the PPP, converting glucose-6-phosphate (G6P) to 6-phosphoglucono-δ-lactone while reducing NADP+ to NADPH.[2][6] Numerous studies have demonstrated that G6PD is upregulated in a wide array of cancers, and its elevated expression often correlates with poor clinical outcomes, including increased proliferation, metastasis, and chemoresistance.[1][2][4][7] Consequently, inhibiting G6PD has emerged as a promising therapeutic strategy to selectively compromise cancer cell viability and overcome drug resistance.[2][4]

5-thio-D-glucose-6-phosphate (5-TG-6-P) is a potent analogue of the natural substrate G6P, where the pyranose ring oxygen is substituted with a sulfur atom. This modification allows it to act as a powerful inhibitor of G6PD, making it an invaluable research tool for elucidating the role of the PPP in disease models. This guide provides the foundational knowledge and protocols to effectively utilize this compound in preliminary research.

Understanding the Tool: Synthesis and Mechanism of 5-TG-6-P

Synthesis of the Precursor: 5-Thio-D-glucose

The direct subject of this guide is the phosphorylated form, 5-TG-6-P. However, its synthesis often begins with the non-phosphorylated precursor, 5-thio-D-glucose. While several synthetic routes exist, a common and well-documented approach involves the conversion from D-glucose.[8][9] The synthesis is a multi-step process that requires expertise in organic chemistry. For laboratories not equipped for complex chemical synthesis, 5-thio-D-glucose is commercially available from suppliers like Santa Cruz Biotechnology.[10]

Enzymatic Phosphorylation to Yield 5-Thio-D-glucose-6-phosphate

The active inhibitor, 5-TG-6-P, is typically generated in situ or via enzymatic synthesis from 5-thio-D-glucose using the enzyme hexokinase. Hexokinase phosphorylates glucose and its analogues at the 6-position.

Causality: The reason for using an enzymatic approach is its high specificity. Hexokinase precisely phosphorylates the C6 hydroxyl group, avoiding complex protection-deprotection steps common in chemical synthesis and ensuring the correct biologically active isomer is produced. 5-Thio-D-glucose is a known hexokinase inhibitor itself, but it also serves as a substrate for phosphorylation.[11]

Mechanism of G6PD Inhibition

5-TG-6-P acts as a competitive or uncompetitive inhibitor of G6PD.[6] It mimics the natural substrate, G6P, and binds to the enzyme's active site. The presence of the sulfur atom in the ring alters the electronic properties and conformation of the molecule, disrupting the catalytic process and preventing the conversion to 6-phosphoglucono-δ-lactone. This blockade halts the entire oxidative branch of the PPP.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. researchgate.net [researchgate.net]

- 3. The Emerging Roles of the Metabolic Regulator G6PD in Human Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Multiple Roles of Glucose-6-Phosphate Dehydrogenase in Tumorigenesis and Cancer Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Recent findings in the regulation of G6PD and its role in diseases [frontiersin.org]

- 6. Boosting the Discovery of Small Molecule Inhibitors of Glucose-6-Phosphate Dehydrogenase for the Treatment of Cancer, Infectious Diseases, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. scbt.com [scbt.com]

- 11. scientificlabs.co.uk [scientificlabs.co.uk]

Methodological & Application

Application Notes & Protocols: Targeting Cancer Cell Metabolism with 5-Thio-D-glucose

For Researchers, Scientists, and Drug Development Professionals

Introduction: Exploiting a Metabolic Vulnerability in Cancer

Cancer cells exhibit profound metabolic reprogramming to fuel their rapid proliferation and survive stressful microenvironments.[1][2][3] One of the key metabolic pathways consistently upregulated in tumors is the Pentose Phosphate Pathway (PPP).[1][4] The PPP is crucial for cancer cells as it provides two essential resources: NADPH, which is vital for maintaining redox balance and counteracting oxidative stress, and ribose-5-phosphate, a precursor for nucleotide synthesis required for DNA replication.[1][4][5][6]

The rate-limiting enzyme of the oxidative branch of the PPP is Glucose-6-Phosphate Dehydrogenase (G6PD).[7] Given its critical role, G6PD has emerged as a promising therapeutic target in oncology.[7][8] Inhibiting G6PD can disrupt the metabolic adaptability of cancer cells, leading to increased oxidative stress and reduced proliferative capacity.[7][8]

This guide focuses on the application of 5-thio-D-glucose, a glucose analog that, once inside the cell, is phosphorylated to 5-thio-D-glucose-6-phosphate (5-T-G-6-P). This metabolite acts as a potent inhibitor of G6PD. We will provide a detailed overview of the underlying scientific principles and step-by-step protocols for utilizing 5-thio-D-glucose in cancer cell metabolism studies.

Scientific Principle: The Mechanism of Action of 5-Thio-D-glucose

5-Thio-D-glucose is a cell-permeable glucose analog where the oxygen atom in the pyranose ring is replaced by a sulfur atom. Upon entering the cell, it is phosphorylated by hexokinase to form 5-thio-D-glucose-6-phosphate. This phosphorylated form then acts as an inhibitor of G6PD, the first and rate-limiting enzyme of the pentose phosphate pathway.

By inhibiting G6PD, 5-T-G-6-P effectively blocks the oxidative branch of the PPP. This leads to a cascade of downstream effects within the cancer cell:

-

Decreased NADPH Production: Inhibition of G6PD directly reduces the cell's ability to produce NADPH.[8] NADPH is a critical reducing equivalent required for the regeneration of glutathione (GSH), a major cellular antioxidant.[9]

-

Increased Oxidative Stress: A diminished NADPH pool compromises the cell's capacity to neutralize reactive oxygen species (ROS).[10] This leads to an accumulation of ROS, inducing oxidative stress, which can damage DNA, proteins, and lipids, ultimately triggering cell death.[10][11]

-

Impaired Nucleotide Synthesis: The PPP is a primary source of ribose-5-phosphate, a crucial precursor for the synthesis of nucleotides (ATP, GTP, CTP, UTP) and deoxynucleotides (dATP, dGTP, dCTP, dTTP) required for DNA and RNA synthesis.[1][4] Inhibition of the PPP can therefore hinder the proliferative capacity of cancer cells.

The selective vulnerability of cancer cells to G6PD inhibition stems from their already heightened metabolic rate and increased basal levels of oxidative stress, making them more susceptible to further metabolic insults compared to normal cells.[1][8]

Visualizing the Pathway and Point of Inhibition

Figure 1: Mechanism of 5-Thio-D-glucose. 5-Thio-D-glucose is converted to 5-T-G-6-P, which inhibits G6PD, blocking NADPH and nucleotide precursor production, leading to increased ROS and cell death.

Experimental Protocols

The following protocols provide a framework for studying the effects of 5-thio-D-glucose on cancer cell metabolism. It is crucial to optimize these protocols for specific cell lines and experimental conditions.

Protocol 1: Determining the Cytotoxicity of 5-Thio-D-glucose

This protocol aims to determine the half-maximal inhibitory concentration (IC50) of 5-thio-D-glucose in a cancer cell line of interest.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.[12][13]

-

5-Thio-D-glucose (powder)

-

Sterile PBS or DMSO for dissolving 5-thio-D-glucose

-

96-well cell culture plates

-

Cell viability assay reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Preparation of 5-Thio-D-glucose Stock Solution:

-

Prepare a high-concentration stock solution (e.g., 100 mM) of 5-thio-D-glucose in sterile PBS or DMSO.

-

Sterilize the stock solution by passing it through a 0.22 µm filter.

-

-

Treatment:

-

Prepare a series of dilutions of 5-thio-D-glucose in complete medium. A typical concentration range to start with is 0.1 µM to 1000 µM.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of 5-thio-D-glucose. Include a vehicle control (medium with PBS or DMSO).

-

Incubate the plate for 24, 48, and 72 hours.

-

-

Cell Viability Assessment:

-

At each time point, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Normalize the readings to the vehicle control to determine the percentage of cell viability.

-

Plot the percentage of cell viability against the log of the 5-thio-D-glucose concentration.

-

Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism).

-

| Parameter | Typical Range |